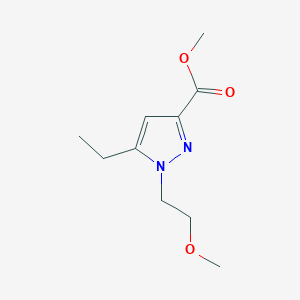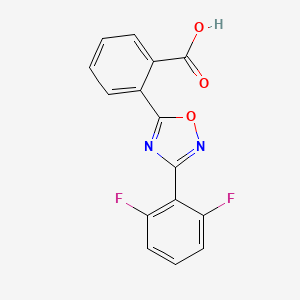
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the benzoic acid and 2,6-difluorophenyl groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
科学的研究の応用
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
類似化合物との比較
Similar Compounds
- 2-(3-(2,6-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 2-(3-(2,6-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 2-(3-(2,6-Difluorophenyl)-1,2,4-thiadiazol-5-yl)benzoic acid
Uniqueness
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This substitution enhances the compound’s reactivity and stability, making it a valuable candidate for various applications. Additionally, the oxadiazole ring contributes to the compound’s versatility in chemical reactions and interactions with biological targets.
特性
分子式 |
C15H8F2N2O3 |
|---|---|
分子量 |
302.23 g/mol |
IUPAC名 |
2-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H8F2N2O3/c16-10-6-3-7-11(17)12(10)13-18-14(22-19-13)8-4-1-2-5-9(8)15(20)21/h1-7H,(H,20,21) |
InChIキー |
CWTKFITXWBWKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(C=CC=C3F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



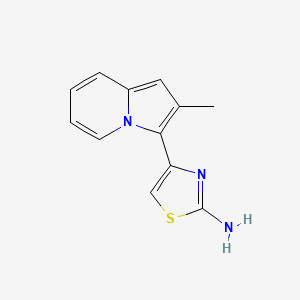

![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)
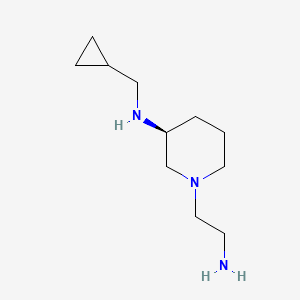

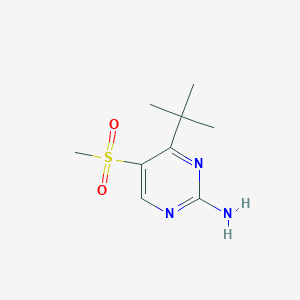
![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

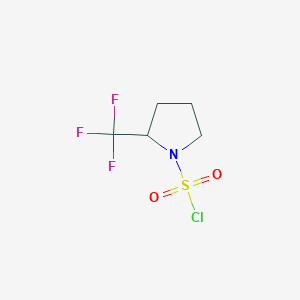
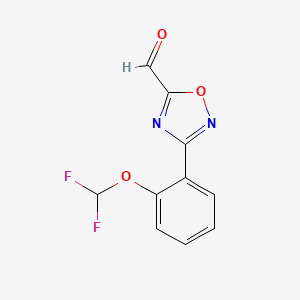
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
